2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide is a complex organic compound with a molecular formula of C23H23FN2O2. It is characterized by the presence of a fluorophenoxy group, a thiophenyl group, and a methylphenyl group, making it a unique and versatile molecule in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-fluorophenol with ethylamine to form 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with 4-methylbenzaldehyde and thiophene-2-carboxaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-aminopyrimidine derivatives
- Indole derivatives
- Benzeneacetamide derivatives
Uniqueness
2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C22H23FN2O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[2-(2-fluorophenoxy)ethylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide |
InChI |
InChI=1S/C22H23FN2O2S/c1-16-8-10-17(11-9-16)22(20-7-4-14-28-20)25-21(26)15-24-12-13-27-19-6-3-2-5-18(19)23/h2-11,14,22,24H,12-13,15H2,1H3,(H,25,26) |
InChI Key |
SMUGCHKCFUUDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CNCCOC3=CC=CC=C3F |
Origin of Product |
United States |
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